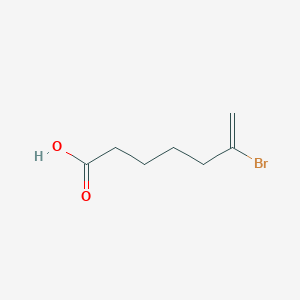

6-Bromo-6-heptenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYGQNLNJBTATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641252 | |

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-47-4 | |

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-6-heptenoic Acid

This guide provides a comprehensive overview of a robust synthetic pathway to 6-Bromo-6-heptenoic acid, a valuable building block in organic synthesis, particularly for the introduction of a vinyl bromide moiety into larger molecules. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Introduction

This compound is a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. This unique combination of reactive sites makes it a versatile intermediate for a variety of chemical transformations, including cross-coupling reactions, polymerizations, and the synthesis of complex natural products and pharmaceutical agents. The vinyl bromide group can participate in Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds, while the carboxylic acid provides a handle for amide bond formation, esterification, or further functional group manipulations. The strategic importance of this molecule lies in its ability to serve as a linchpin, connecting different molecular fragments with high regiochemical control.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the oxidative cleavage of a cyclic alkene, followed by a Wittig-type olefination. This pathway was selected for its efficiency, scalability, and the commercial availability of the starting materials.

Step 1: Synthesis of 6-Oxoheptanoic Acid via Ozonolysis

The initial step involves the synthesis of the key intermediate, 6-oxoheptanoic acid, through the ozonolysis of 1-methylcyclohexene. Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds to yield carbonyl compounds.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 1-Methylcyclohexene is an inexpensive and readily available cyclic alkene. Its disubstituted double bond ensures that upon cleavage, a ketone and a carboxylic acid precursor (an aldehyde) are formed.

-

Ozonolysis: This reaction proceeds via the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. The reaction is typically carried out at low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the ozonide.

-

Reductive Workup: A reductive workup with zinc dust and water is crucial to quench the reaction and reduce the intermediate ozonide to the desired ketone and aldehyde. The aldehyde is then oxidized to the carboxylic acid upon exposure to air or during the workup. This avoids over-oxidation to unwanted byproducts that can occur with an oxidative workup.[1]

Experimental Protocol: Synthesis of 6-Oxoheptanoic Acid

-

Dissolve 1-methylcyclohexene (1 equivalent) in dichloromethane (DCM) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add zinc dust (1.5 equivalents) and water (5 equivalents) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

-

Filter the mixture to remove zinc oxide.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-oxoheptanoic acid, which can be used in the next step without further purification.

Step 2: Bromomethylenation of 6-Oxoheptanoic Acid

The final step is the conversion of the ketone functionality in 6-oxoheptanoic acid to a terminal vinyl bromide. This is achieved through a Wittig-type reaction using a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[3][4][5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Wittig Reaction: The Wittig reaction is a highly reliable method for the formation of alkenes from carbonyl compounds.[3][4][5][6] The use of carbon tetrabromide and triphenylphosphine provides a convenient one-pot method for the generation of the necessary bromophosphonium ylide.

-

Reagents: Triphenylphosphine acts as the phosphorus source for the ylide, and carbon tetrabromide serves as both the bromine source and the reagent to generate the reactive phosphonium salt. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature. The presence of the carboxylic acid might lead to side reactions, but under these conditions, the ketone is the more reactive electrophile for the ylide.

Experimental Protocol: Synthesis of this compound

-

To a solution of 6-oxoheptanoic acid (1 equivalent) and carbon tetrabromide (1.5 equivalents) in dry dichloromethane (DCM) under a nitrogen atmosphere, add triphenylphosphine (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The key signals to look for are the two singlets for the geminal vinylic protons, which are expected to appear in the range of 5.5-6.5 ppm.[7] The protons on the carbon adjacent to the bromine will be deshielded. The methylene protons of the aliphatic chain will appear as multiplets in the upfield region (1.5-2.5 ppm), and the broad singlet for the carboxylic acid proton will be significantly downfield (>10 ppm).

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a different chemical environment. The carbon of the carboxylic acid will be in the range of 170-180 ppm. The sp² carbons of the vinyl bromide will appear between 110 and 140 ppm. The aliphatic carbons will resonate in the upfield region (20-40 ppm).

Predicted NMR Data for this compound:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| COOH | >10 (s, 1H) | ~175 |

| =CH₂ | 5.8-6.2 (s, 1H), 5.6-6.0 (s, 1H) | ~125 |

| -C(Br)= | - | ~135 |

| -CH₂-COOH | 2.3-2.5 (t, 2H) | ~34 |

| -CH₂- | 1.6-1.8 (m, 2H) | ~28 |

| -CH₂- | 1.4-1.6 (m, 2H) | ~24 |

| -CH₂-C(Br)= | 2.1-2.3 (t, 2H) | ~33 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Carboxylic Acid C=O | Stretching | 1710-1680 |

| Alkene C=C | Stretching | ~1630 |

| Vinyl C-H | Bending (out-of-plane) | ~900 |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[8] The C=O stretch is also a strong and sharp peak. The C=C stretch for the vinyl bromide will be of medium intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): Peaks corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.

-

Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

-

Loss of H₂O: Fragmentation involving the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group.

-

Alkyl chain fragmentation: A series of peaks corresponding to the cleavage of the aliphatic chain.

Workflow Diagrams

Synthesis Workflow

Caption: Analytical workflow for product characterization.

References

-

One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020). National Institutes of Health. Retrieved from [Link]

-

This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

-

Appel Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Reactions of Ozone with 1-Methylcyclohexene and - Methylenecyclohexane in Air. J-STAGE. Retrieved from [Link]

-

2-Bromopropanoic acid. NIST WebBook. Retrieved from [Link]

-

One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2020). ResearchGate. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. Retrieved from [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

Methyl cyclohexene to 6-oxoheptanal conversion can be achieved by :. (2020). YouTube. Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Retrieved from [Link]

-

Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Doc Brown's Chemistry. Retrieved from [Link]

-

Carbon tetrabromide, Tetrabromomethane - CBr4. Organic Chemistry Portal. Retrieved from [Link]

-

On reductive ozonolysis yields (1) 6-oxoheptanal (2) 6-oxoheptanoic.... (2022). YouTube. Retrieved from [Link]

- Improved process for the preparation of 6-aminohexanoic acid. Google Patents.

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Calgary. Retrieved from [Link]

-

Introduction to Spectroscopy V: Mass Spectrometry. University of Wisconsin-Madison. Retrieved from [Link]

-

OZONOLYSIS of CYCLOHEXENE. (2025). YouTube. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]

-

Mass Spec 3e Carboxylic Acids. (2020). YouTube. Retrieved from [Link]

-

2-Bromo Propionic Acid|598-72-1|C3H5BrO2|2-bromopropanoic acid. Sontara Organo Industries. Retrieved from [Link]

-

2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025). YouTube. Retrieved from [Link]

-

Appel reaction. Wikipedia. Retrieved from [Link]

Sources

- 1. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Carbon tetrabromide, Tetrabromomethane - CBr4 [organic-chemistry.org]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromopropanoic acid [webbook.nist.gov]

A Comprehensive Technical Guide to 6-Bromo-6-heptenoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of 6-bromo-6-heptenoic acid, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While specific literature on this compound is not abundant, this document, grounded in established chemical principles, offers a robust framework for its synthesis, characterization, and strategic application in the development of novel therapeutics.

Core Molecular Identity: IUPAC Nomenclature and CAS Registry

This nomenclature precisely defines a seven-carbon carboxylic acid with a bromine atom and a double bond at the 6-position. The presence of both a terminal vinyl bromide and a carboxylic acid functional group within the same molecule makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |

| Molecular Weight | 207.07 g/mol | [2] |

| SMILES | C=C(Br)CCCCC(=O)O | [1][2] |

| InChI | 1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1,4-5H2,2-3H3,(H,9,10) | [1][2] |

| Predicted LogP | ~2.5 | (Predicted) |

| Predicted Boiling Point | >250 °C | (Predicted) |

| Predicted pKa | ~4.8 | (Predicted) |

Strategic Synthesis: A Proposed Route via Anti-Markovnikov Hydrobromination

A direct, high-yield synthesis of this compound is not extensively documented. However, a highly plausible and efficient route can be designed starting from the commercially available hept-6-ynoic acid. The key transformation is an anti-Markovnikov hydrobromination of the terminal alkyne. This reaction regioselectively adds the bromine atom to the terminal carbon of the triple bond, yielding the desired vinyl bromide.

Causality of the Chosen Synthetic Pathway

The anti-Markovnikov addition of hydrogen bromide to a terminal alkyne is a well-established transformation in organic synthesis. While the classic ionic addition of HBr would follow Markovnikov's rule, placing the bromine on the more substituted carbon, a radical-mediated pathway ensures the desired regioselectivity. This is typically achieved by initiating the reaction with a radical initiator, such as peroxides (e.g., AIBN or benzoyl peroxide), in the presence of HBr.[3][4]

The rationale for this choice is twofold:

-

Regiocontrol: It ensures the formation of the terminal vinyl bromide, which is often more synthetically useful for subsequent cross-coupling reactions.

-

Functional Group Compatibility: The carboxylic acid moiety is generally stable under these reaction conditions, avoiding the need for protecting groups and thus shortening the synthetic sequence.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Hept-6-ynoic acid

-

Hydrogen bromide (as a solution in acetic acid or generated in situ)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hept-6-ynoic acid in the chosen anhydrous solvent.

-

Add a catalytic amount of the radical initiator (e.g., AIBN, ~0.1 equivalents).

-

Slowly add a solution of hydrogen bromide (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Predicted Spectroscopic Signature for Structural Verification

-

¹H NMR: Expect characteristic signals for the vinyl protons adjacent to the bromine, the aliphatic chain protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Key signals would include those for the carboxylic carbon, the sp² carbons of the vinyl bromide, and the sp³ carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

The Synthetic Utility: A Bifunctional Linchpin in Drug Discovery

The true value of this compound lies in its bifunctional nature, allowing for orthogonal chemical modifications.

The Vinyl Bromide Handle: Gateway to Carbon-Carbon Bond Formation

The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[5][6] This opens up a vast chemical space for the introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Stille Coupling: Coupling with organostannanes.

-

Heck Reaction: Vinylation of arenes or heteroarenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form enynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are fundamental in the synthesis of bioactive molecules and complex natural products.

Diagram 1: The Role of this compound in Palladium-Catalyzed Cross-Coupling

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

The Carboxylic Acid Terminus: A Platform for Bio-conjugation and Prodrug Strategies

The carboxylic acid group provides a handle for a different set of chemical transformations, often employed in the later stages of drug development.

-

Amide Bond Formation: Coupling with amines to form amides, a common linkage in pharmaceuticals.

-

Esterification: Formation of esters, which can be used as prodrugs to improve bioavailability.

-

Reduction: Reduction to the corresponding alcohol, opening up further synthetic possibilities.

The orthogonality of the reactivity of the vinyl bromide and the carboxylic acid allows for a stepwise and controlled elaboration of the molecular scaffold.

Diagram 2: Workflow for the Derivatization of this compound

Caption: Orthogonal derivatization of this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its structure is reminiscent of moieties found in various classes of bioactive molecules. Its utility lies in its role as a versatile building block. For instance, similar bromo-functionalized acidic structures have been investigated for their potential as enzyme inhibitors, where the vinyl bromide can act as a Michael acceptor or a handle for further functionalization to target an active site.

The ability to introduce a wide range of substituents via cross-coupling, combined with the option to modify the carboxylic acid, makes this compound an ideal starting point for generating libraries of compounds for high-throughput screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Conclusion

This compound represents a potent, albeit under-explored, tool in the arsenal of the medicinal chemist. Its straightforward, proposed synthesis and the orthogonal reactivity of its two functional groups provide a reliable and flexible platform for the construction of novel and complex molecular entities. As the demand for new chemical matter in drug discovery continues to grow, the strategic application of such versatile building blocks will be paramount to the successful development of the next generation of therapeutics.

References

-

Chemcd. This compound ,732248-47-4. [Link]

-

PubChem. 6-Heptenoic acid | C7H12O2 | CID 70705. National Institutes of Health. [Link]

-

PubChem. This compound | C7H11BrO2 | CID 24722204. National Institutes of Health. [Link]

-

Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nobelprize.org [nobelprize.org]

Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Applications of 6-Bromo-6-heptenoic Acid

Abstract

In the ever-evolving landscape of chemical synthesis and materials science, the exploration of novel bifunctional molecules is paramount to innovation. 6-Bromo-6-heptenoic acid, a unique molecule featuring both a terminal vinyl bromide and a carboxylic acid, stands as a promising yet underexplored building block. This technical guide delves into the untapped potential of this compound, presenting a forward-looking perspective on its applications in the synthesis of advanced polymers, complex heterocyclic scaffolds, and novel bioactive molecules. We will explore the synergistic reactivity of its distinct functional groups, offering a roadmap for researchers, scientists, and drug development professionals to leverage its unique chemical architecture. This document serves not as a historical review, but as a scientifically grounded prospectus on the future research directions this versatile molecule enables.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (Figure 1) presents a compelling structural motif for synthetic chemists. The molecule incorporates two key functional groups with orthogonal reactivity: a vinyl bromide, which is a versatile handle for a variety of cross-coupling reactions and radical processes, and a carboxylic acid, a ubiquitous functional group in organic and medicinal chemistry that allows for a wide range of derivatizations.[1] The spatial separation of these groups by a flexible five-carbon chain offers significant opportunities for the construction of complex molecular architectures without significant steric hindrance.

This guide will illuminate the potential of this compound in three primary areas of research:

-

Advanced Polymer Synthesis: Leveraging the vinyl bromide for polymerization and the carboxylic acid for post-polymerization modification to create functional materials.

-

Novel Heterocyclic Scaffolds: Utilizing the dual functionality for intramolecular cyclization reactions to generate unique and potentially bioactive heterocyclic systems.

-

Bioactive Molecule Development: Employing the molecule as a versatile scaffold for the synthesis of novel drug candidates and biological probes.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 732248-47-4 |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.06 g/mol |

| InChIKey | VTYGQNLNJBTATD-UHFFFAOYSA-N |

| Canonical SMILES | C=C(Br)CCCCC(=O)O |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Potential in Advanced Polymer Synthesis

The presence of a polymerizable vinyl group and a modifiable carboxylic acid makes this compound an attractive monomer for the synthesis of functional polymers.

Synthesis of Functional Poly(acrylic acid) Derivatives via Radical Polymerization

The vinyl bromide moiety can potentially undergo radical polymerization, a cornerstone of polymer chemistry for producing a wide variety of materials.[4][5] While vinyl halides are generally less reactive in radical polymerization than acrylates or styrenes, their polymerization can be achieved under specific conditions.[6] The resulting polymer would feature a pendant carboxylic acid group at each repeating unit, creating a functionalized poly(acrylic acid) backbone with a bromine atom on the polymer chain.

Experimental Protocol: Radical Polymerization of this compound

-

Monomer Preparation: Synthesize and purify this compound.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01-0.05 eq).

-

Polymerization: Heat the reaction mixture at 60-80 °C for 12-24 hours.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like diethyl ether.

-

Purification: Wash the precipitate multiple times with the non-solvent and dry under vacuum to obtain the pure polymer.

The carboxylic acid groups along the polymer chain can be further modified to introduce a wide range of functionalities, such as fluorescent tags, bioactive molecules, or cross-linking agents. This post-polymerization modification capability opens the door to creating materials for applications in drug delivery, bio-sensing, and tissue engineering.

Caption: Workflow for the synthesis of functional polymers.

Boron-Containing Polymers through Side-Chain Replacement

A more advanced application lies in the post-polymerization modification of the bromine atoms. The carbon-bromine bond can be a substrate for various transformations, including conversion to organoboron functionalities.[7] This would lead to the creation of novel boron-containing polymers, which have emerging applications in medicine and materials science due to the unique properties of boron.[8][9]

Forging New Paths in Heterocyclic Synthesis

The dual functionality of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds through intramolecular reactions. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[10][11]

Synthesis of Substituted Lactones via Intramolecular Cyclization

The carboxylic acid can be activated and subsequently undergo an intramolecular nucleophilic attack on the vinyl bromide moiety. While direct nucleophilic substitution on a vinyl halide is challenging, transition metal-catalyzed intramolecular cyclizations are well-established. For instance, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

-

Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester.

-

Reaction Setup: In a sealed tube, dissolve the esterified starting material (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like acetonitrile or toluene.

-

Cyclization: Heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to isolate the cyclized lactone.

This approach could lead to the formation of novel seven-membered lactones with an exocyclic double bond, a structural motif that could exhibit interesting biological activities.

Caption: Pathway to novel heterocyclic lactones.

A Versatile Scaffold for Bioactive Molecule Development

The distinct reactivity of the vinyl bromide and carboxylic acid groups allows for the sequential or orthogonal functionalization of this compound, making it a valuable scaffold for the synthesis of bioactive molecules.[12][13][14]

Cross-Coupling Reactions at the Vinyl Bromide

The vinyl bromide is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[15][16] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Introduced Group | Potential Application |

| Suzuki | Arylboronic acid | Aryl group | Synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues |

| Heck | Alkene | Substituted alkene | Construction of complex natural product-like scaffolds |

| Sonogashira | Terminal alkyne | Alkynyl group | Development of enzyme inhibitors or molecular probes |

| Buchwald-Hartwig | Amine | Amino group | Synthesis of novel receptor ligands |

Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. This allows for the attachment of pharmacophores, solubilizing groups, or linkers for conjugation to biomolecules.

Experimental Protocol: Suzuki Coupling followed by Amide Formation

-

Suzuki Coupling:

-

In a flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a mixture of toluene, ethanol, and water.

-

Heat the mixture under reflux for 12 hours.

-

Acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.

-

-

Amide Formation:

-

Dissolve the product from the Suzuki coupling (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a coupling agent (e.g., EDC, 1.2 eq), an activator (e.g., HOBt, 1.2 eq), and the desired amine (1.1 eq).

-

Stir at room temperature for 12-24 hours.

-

Wash the reaction mixture with aqueous solutions, dry the organic layer, and concentrate to obtain the amide product, which can be further purified by chromatography or recrystallization.

-

This sequential functionalization strategy provides a powerful platform for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[17]

Conclusion and Future Outlook

This compound is a molecule of significant untapped potential. Its unique bifunctional nature provides a versatile platform for innovation across multiple domains of chemical science. From the creation of novel functional polymers with tunable properties to the synthesis of complex heterocyclic scaffolds and diverse libraries of bioactive molecules, the research applications of this compound are vast and exciting. This technical guide has outlined a series of scientifically plausible and experimentally feasible research directions. It is our hope that this document will inspire researchers to explore the rich chemistry of this compound and unlock its full potential to address challenges in materials science, medicine, and beyond.

References

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 3rd Annual International Conference on Advanced Material Engineering (AME 2017). Atlantis Press. (URL: [Link])

-

6-Heptenoic acid - CAS Common Chemistry. (URL: [Link])

-

Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - MDPI. (URL: [Link])

- US2389626A - Preparation of vinyl halides - Google P

- CN100519504C - Method for making 6-bromocaproic acid - Google P

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (URL: [Link])

-

This compound ,732248-47-4 - Chemcd. (URL: [Link])

-

3-Bromo-2-heptenoic acid | C7H11BrO2 | CID 656740 - PubChem. (URL: [Link])

-

6-Heptenoic acid | C7H12O2 | CID 70705 - PubChem. (URL: [Link])

-

Vinyl halide - Wikipedia. (URL: [Link])

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH. (URL: [Link])

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH. (URL: [Link])

-

This compound | C7H11BrO2 | CID 24722204 - PubChem. (URL: [Link])

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. (URL: [Link])

-

Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC - NIH. (URL: [Link])

-

Special Issue : Organic Synthesis and Application of Bioactive Molecules - MDPI. (URL: [Link])

-

A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Radical polymerization - Wikipedia. (URL: [Link])

-

Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters - PMC - NIH. (URL: [Link])

-

Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT). (URL: [Link])

-

Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of O-Heterocycles - Organic Chemistry Portal. (URL: [Link])

-

Alkenylboronic Acid Derivatives as Monomers for Radical Polymerization Leading to Polymer Synthesis via Side-Chain Replacement and Development of Boron-Based Functions - ResearchGate. (URL: [Link])

-

A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (URL: [Link])

-

Radical polymerization of ionic vinyl monomers : r/chemistry - Reddit. (URL: [Link])

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (URL: [Link])

-

4-bromo-2-heptene - Organic Syntheses Procedure. (URL: [Link])

-

Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling | ACS Catalysis - ACS Publications. (URL: [Link])

-

BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. (URL: [Link])

-

Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. (URL: [Link])

-

Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. (URL: [Link])

-

Vinylic Halides - Organohalogen compound - Britannica. (URL: [Link])

-

Free radical polymerization - YouTube. (URL: [Link])

-

What Is Free Radical Polymerization? How PVC and PS Are Made - Patsnap Eureka. (URL: [Link])

Sources

- 1. This compound | C7H11BrO2 | CID 24722204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ,732248-47-4 _Chemical Cloud Database [chemcd.com]

- 3. 3-Bromo-2-heptenoic acid | C7H11BrO2 | CID 656740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Radical polymerization - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijprt.org [ijprt.org]

- 14. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromo-6-heptenoic Acid in Organic Solvents

For Immediate Release

[CITY, State, January 23, 2026] – In the intricate world of pharmaceutical development and complex organic synthesis, understanding the fundamental properties of novel molecules is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 6-Bromo-6-heptenoic acid in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this guide offers a robust framework for predicting, determining, and understanding its solubility profile based on established chemical principles and expert analysis.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a vast array of chemical applications.[1] For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, its solubility dictates the choice of reaction media, purification strategies, and formulation approaches. An understanding of its behavior in different organic solvents is therefore not merely academic but a foundational requirement for its practical application.

This compound is a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. This unique combination of a polar, hydrogen-bond-donating carboxylic acid group and a more nonpolar alkyl chain containing a halogenated double bond results in a nuanced solubility profile.[2][3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility.[1] The solubility of this compound will be governed by the interplay of its structural features and the properties of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can readily form hydrogen bonds with these solvents, suggesting good solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents are polar but lack O-H or N-H bonds. They can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions, leading to an expectation of moderate to good solubility.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar hydrocarbon chain of this compound will have some affinity for these solvents, but the highly polar carboxylic acid group will significantly limit its solubility.[2]

The presence of the bromine atom and the double bond introduces additional polarity and polarizability to the molecule, which can enhance interactions with polar solvents.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid at the bottom. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method.[6] A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent.

Inferred Qualitative Solubility Profile

Based on the theoretical principles discussed and data for structurally similar compounds, the following qualitative solubility profile for this compound can be inferred.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions between the carboxylic acid group and the solvent.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Dipole-dipole interactions and hydrogen bond acceptance by the solvent.[4][5] |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | Favorable dipole-dipole interactions and dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | Limited interaction with the polar carboxylic acid group, primarily driven by van der Waals forces with the alkyl chain.[2] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | Mismatch in polarity; strong solute-solute interactions (hydrogen bonding) are not overcome by weak solute-solvent interactions.[2] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for each solvent system.[5]

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a highly purified sample of this compound for accurate determinations.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it's important to note that the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Safety and Handling

This compound and many of the organic solvents mentioned are hazardous.[7][8][9] Always consult the Safety Data Sheet (SDS) before handling these chemicals.[7][8][9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

Conclusion

While specific, quantitative solubility data for this compound remains to be extensively published, a strong understanding of its likely behavior in various organic solvents can be established through the application of fundamental chemical principles. This technical guide provides a comprehensive framework for researchers and developers, from theoretical prediction to a robust experimental protocol for quantitative determination. The insights provided herein are intended to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the path from discovery to application.

References

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). 6-Heptenoic acid 99.

- Thermo Fisher Scientific. (2018, May 23).

- Chemistry Steps. (n.d.).

- Unknown. (n.d.).

- Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.

- Alfa Aesar. (2009, September 21).

- PubMed. (n.d.). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method].

- Fisher Scientific. (2024, February 14).

- ResearchGate. (2025, August 6). (PDF) The Solubility of Proteins in Organic Solvents.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dr.D_Chemistry. (2022, March 12).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

- Sigma-Aldrich. (2025, November 6).

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Benchchem. (n.d.). Bromothymol blue solubility in different solvents.

- ChemScene. (2025, June 22).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Bromohexanoic Acid.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents.

- Sigma-Aldrich. (n.d.). 6-Bromohexanoic acid 97.

- PubChem. (n.d.). 3-Bromo-2-heptenoic acid.

- PubChem. (n.d.). This compound.

- Scent.vn. (n.d.). 6-Heptenoic acid (CAS 1119-60-4): Odor profile, Properties, & IFRA compliance.

- Chemcd. (n.d.). This compound, 732248-47-4.

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.fr [fishersci.fr]

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Bromo-6-heptenoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromo-6-heptenoic acid esters, valuable intermediates in organic synthesis and drug discovery. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale for methodological choices, ensuring a deep and applicable understanding for the practicing scientist.

Introduction: Significance of this compound Esters

This compound and its corresponding esters are versatile bifunctional molecules. The vinyl bromide moiety serves as a handle for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon frameworks. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, making these compounds attractive building blocks for the synthesis of natural products, pharmaceuticals, and materials.

The overall synthetic strategy is a two-part process: first, the synthesis of the this compound precursor, followed by its esterification.

Part I: Synthesis of the Precursor: this compound

The most direct and reliable method to synthesize the vinyl bromide precursor involves a Wittig-type olefination reaction on a readily available keto-acid. Specifically, this involves the reaction of a 6-oxoheptanoic acid derivative with a brominating phosphonium ylide. This approach is favored due to its high functional group tolerance and generally good yields.

Reaction Principle: The Corey-Fuchs Reaction

The transformation of a ketone to a gem-dibromoalkene, which can be subsequently converted to a terminal alkyne or, as in this case, used to generate a monobromoalkene, is an extension of the Corey-Fuchs reaction.[1][2] The reaction begins with the generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide.[1] This ylide then reacts with the ketone to form a dibromo-olefin. For the synthesis of the target molecule, a monobromination is desired, which can be achieved under carefully controlled conditions.

The overall workflow for the synthesis is depicted below:

Sources

Application Notes and Protocols for the Atom Transfer Radical Polymerization of "6-Bromo-6-heptenoic acid" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Functional Polymers for Advanced Applications

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and diverse architectures. This level of control is paramount in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The incorporation of functional monomers, such as derivatives of "6-Bromo-6-heptenoic acid," allows for the introduction of reactive handles along the polymer backbone, enabling post-polymerization modification and the conjugation of bioactive molecules.

This application note provides a comprehensive guide to the synthesis and polymerization of this compound derivatives via ATRP. We will delve into the critical aspects of monomer protection, polymerization protocols, deprotection strategies, and polymer characterization, offering field-proven insights and detailed methodologies to empower researchers in their pursuit of novel functional polymers.

The Challenge and Strategy: The Importance of Protecting Groups

Direct polymerization of monomers containing acidic protons, such as carboxylic acids, can be problematic in ATRP. The acidic proton can interfere with the catalyst complex, leading to poor control over the polymerization and low initiator efficiency. To circumvent this, a common and effective strategy is the use of protecting groups for the carboxylic acid functionality.[1]

In this guide, we will focus on the use of a tert-butyl ester as the protecting group for this compound. The tert-butyl group is robust under polymerization conditions and can be readily removed post-polymerization under acidic conditions to yield the desired poly(this compound).[1][2]

Experimental Workflow Overview

The overall experimental workflow for the ATRP of this compound derivatives involves three key stages:

-

Monomer Synthesis: Protection of the carboxylic acid group of this compound as a tert-butyl ester.

-

Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of the protected monomer to yield poly(tert-butyl 6-bromo-6-heptenoate).

-

Deprotection: Removal of the tert-butyl protecting groups to afford the final functional polymer, poly(this compound).

Part 1: Monomer Synthesis - Protection of this compound

Objective: To synthesize tert-butyl 6-bromo-6-heptenoate, the protected monomer for ATRP.

Causality: The esterification of the carboxylic acid with a tert-butyl group prevents the acidic proton from interfering with the ATRP catalyst system. Several methods can be employed for tert-butylation of carboxylic acids.[3][4][5] A common approach involves the reaction with tert-butyl acetate in the presence of a strong acid catalyst.[2]

Protocol 1: Synthesis of tert-butyl 6-bromo-6-heptenoate

Materials:

-

This compound

-

tert-Butyl acetate

-

Perchloric acid (HClO₄) or a strong acidic ion exchange resin

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a sufficient amount of tert-butyl acetate, which acts as both a reagent and a solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of perchloric acid. Alternatively, a strong acidic ion exchange resin can be used for a more environmentally friendly and easily separable catalyst.[3]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl 6-bromo-6-heptenoate.

Characterization:

-

¹H NMR: Confirm the presence of the tert-butyl group (singlet around 1.4 ppm) and the vinyl protons (around 5.4-5.6 ppm).

-

¹³C NMR: Confirm the presence of the quaternary carbon of the tert-butyl group (around 80 ppm) and the carbonyl carbon of the ester (around 172 ppm).

-

FT-IR: Observe the characteristic C=O stretching frequency of the ester at approximately 1730 cm⁻¹.

Part 2: Atom Transfer Radical Polymerization (ATRP)

Objective: To synthesize poly(tert-butyl 6-bromo-6-heptenoate) with controlled molecular weight and low polydispersity.

Causality: The choice of initiator, catalyst, ligand, and solvent is crucial for a well-controlled ATRP. For vinyl monomers, a copper(I) bromide (CuBr) catalyst with a nitrogen-based ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is a robust system.[6][7] Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator.

Protocol 2: ATRP of tert-butyl 6-bromo-6-heptenoate

Materials:

-

tert-butyl 6-bromo-6-heptenoate (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole or another suitable solvent

-

Methanol

-

Schlenk flask and line

-

Syringes

-

Magnetic stirrer and hotplate

Procedure (conducted under an inert atmosphere using Schlenk techniques):

-

To a Schlenk flask, add CuBr (1 equivalent relative to initiator).

-

Seal the flask, and evacuate and backfill with nitrogen three times.

-

Add anisole (as solvent) and the monomer, tert-butyl 6-bromo-6-heptenoate (e.g., 100 equivalents).

-

In a separate vial, prepare a solution of the initiator, EBiB (1 equivalent), and the ligand, PMDETA (1 equivalent), in anisole.

-

Degas both the monomer solution and the initiator/ligand solution by three freeze-pump-thaw cycles.

-

Using a nitrogen-purged syringe, add the initiator/ligand solution to the monomer solution.

-

Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitor the polymerization by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

-

Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

-

Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

Quantitative Data Summary:

| Parameter | Recommended Range | Purpose |

| [Monomer]/[Initiator] | 25:1 to 500:1 | Controls the target molecular weight. |

| [Initiator]/[CuBr]/[Ligand] | 1:1:1 | Stoichiometry for the catalyst system. |

| Solvent | Anisole, Toluene, etc. | To solubilize reactants and control viscosity. |

| Temperature | 60 - 90 °C | Influences the rate of polymerization. |

Part 3: Deprotection of the Polymer

Objective: To remove the tert-butyl protecting groups to yield poly(this compound).

Causality: The tert-butyl ester is labile to strong acids. Two effective methods are presented here. The traditional method uses trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] A more recent and potentially cleaner method utilizes hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP).[9]

Protocol 3a: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Poly(tert-butyl 6-bromo-6-heptenoate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Standard glassware

Procedure:

-

Dissolve the poly(tert-butyl 6-bromo-6-heptenoate) in DCM in a round-bottom flask.

-

Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[10]

-

Stir the reaction mixture at room temperature for 2-5 hours. Monitor the deprotection by ¹H NMR by observing the disappearance of the tert-butyl signal.

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of TFA.[10]

-

Precipitate the resulting polymer, poly(this compound), in cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Protocol 3b: Deprotection using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)

Materials:

-

Poly(tert-butyl 6-bromo-6-heptenoate)

-

Hexafluoroisopropanol (HFIP)

-

Concentrated Hydrochloric Acid (HCl)

-

Cold diethyl ether

-

Standard glassware

Procedure:

-

Prepare a 0.1 N solution of HCl in HFIP. Caution: HFIP is a corrosive and volatile solvent. Handle in a fume hood with appropriate personal protective equipment.

-

Dissolve the poly(tert-butyl 6-bromo-6-heptenoate) in the HCl/HFIP solution.

-

Stir the mixture at room temperature for 4 hours.[9]

-

Monitor the deprotection by ¹H NMR.

-

Once complete, precipitate the polymer in cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Part 4: Polymer Characterization

Objective: To confirm the structure, molecular weight, and polydispersity of the synthesized polymers.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the chemical structure of the monomer and polymers. Key signals to monitor include the disappearance of the tert-butyl peak after deprotection and the presence of the polymer backbone protons.

-

¹³C NMR: Provides further structural confirmation.

-

-

Gel Permeation Chromatography (GPC):

-

Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 1.1 is indicative of a well-controlled polymerization.

-

Expected Characterization Data Summary:

| Polymer | Technique | Expected Key Observations |

| Poly(tert-butyl 6-bromo-6-heptenoate) | ¹H NMR | Broad signals for the polymer backbone; a sharp singlet around 1.4 ppm for the tert-butyl protons. |

| GPC | Monomodal peak with low PDI (typically < 1.3). | |

| Poly(this compound) | ¹H NMR | Disappearance of the tert-butyl signal; appearance of a broad signal for the carboxylic acid proton (>10 ppm). |

| GPC | Shift in retention time corresponding to the change in hydrodynamic volume after deprotection. |

Visualization of Key Processes

ATRP Mechanism

Caption: Generalized mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of poly(this compound).

References

-

Li, B., Berliner, M., Buzon, R., Chiu, C. K.-F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

-

Matos, R. A. F. (2006). Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes. Repositório Institucional da Universidade de Lisboa. [Link]

- (Placeholder for additional relevant reference if found)

-

Aapptec. (2013, January 28). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Aapptec Peptides. [Link]

- (Placeholder for additional relevant reference if found)

- (Placeholder for additional relevant reference if found)

-

Stetsenko, D. A., & Palladino, G. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Angewandte Chemie International Edition, 50(1), 112-115. [Link]

- (Placeholder for additional relevant reference if found)

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

- (Placeholder for additional relevant reference if found)

-

Namba, K., Kayano, K., & Ogasa, C. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Kayano, K., Suzuki, M., Murata, Y., & Namba, K. (2024). Mugineic Acids: Natural Product Chemistry Contributing to Environmental Issues. The Journal of Organic Chemistry. [Link]

- (Placeholder for additional relevant reference if found)

-

van der Vorm, S., Hansen, T., van Hengst, T., van der Marel, G. A., Overkleeft, H. S., & Codée, J. D. C. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8234–8245. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Gaynor, S. G., Edelman, S., & Matyjaszewski, K. (1996). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 1. Acrylic AB* Monomers in “Living” Radical Polymerization. Macromolecules, 29(4), 1079–1081. [Link]

- (Placeholder for additional relevant reference if found)

- (Placeholder for additional relevant reference if found)

-

Reddy, T. S., Rao, M. R., & Iqbal, J. (2007). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 50(12), 2769–2776. [Link]

- (Placeholder for additional relevant reference if found)

-

Tao, Y., Dan, M., Wang, X., & Zhang, X. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Optimizing catalyst selection for Suzuki coupling of "6-Bromo-6-heptenoic acid"

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in complex organic transformations. This guide focuses on a particularly nuanced application: the Suzuki-Miyaura cross-coupling of 6-Bromo-6-heptenoic acid.

The presence of both a vinyl bromide and a free carboxylic acid on the same molecule presents unique challenges that require careful optimization of the catalytic system. This document provides in-depth, experience-driven advice in a question-and-answer format to guide you through catalyst selection, reaction optimization, and troubleshooting.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The presence of a carboxylic acid can interfere with these steps, particularly the transmetalation, which is base-mediated.

Caption: A troubleshooting workflow for common issues in the Suzuki coupling.

Q5: I'm getting a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling (R²-B(OR)₂ → R²-R²) is a common side reaction, often indicating the presence of oxygen in your reaction mixture or issues with the palladium catalyst's oxidation state. [3]

-

Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid. [3]* Prevention:

-

Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard procedure is to bubble argon or nitrogen through the solvent for 30-60 minutes. For best results, use three freeze-pump-thaw cycles.

-

Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.

-

Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid (1.1-1.3 equivalents is typical).

-

Q6: I'm observing debromination of my starting material. What's happening?

A6: Debromination (R¹-Br → R¹-H) is a side reaction where the vinyl bromide is reduced to the corresponding alkene. [3]

-

Mechanism: After oxidative addition, the R¹-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of R¹-H. [3]* Potential Hydride Sources: The source of the hydride can be subtle. It can come from trace water, the solvent (especially alcohols or THF), or certain bases or additives.

-

Prevention:

-

Use Anhydrous Solvents: Ensure your solvents are rigorously dried.

-

Avoid Amine Bases: Amine bases can sometimes be a source of hydrides. [3]Stick to inorganic bases.

-

Re-evaluate Solvent: If using THF, consider switching to dioxane or toluene, which can be less prone to acting as a hydride source.

-

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

| Parameter | Recommendation | Rationale & Key Considerations |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in-situ reduction. Pd(OAc)₂ is air-stable and common but requires reduction. |

| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Highly active, electron-rich, and bulky ligands that promote efficient coupling of vinyl halides. [4] |

| Base | K₃PO₄ (3-4 equivalents) | Mild and effective for base-sensitive substrates. Must use >2 eq. to account for the acidic proton and drive the reaction. [4] |

| Boronic Acid/Ester | 1.2 equivalents | A slight excess drives the reaction to completion. Boronate esters can be used for improved stability and purification. [4] |

| Solvent | Dioxane or Toluene, with 10-20% Water | Aprotic solvents are standard. A small amount of water can aid in dissolving the inorganic base and accelerating the reaction. |

| Temperature | 80-100 °C | A good starting point to ensure sufficient reaction rates without causing thermal decomposition. |

Experimental Protocol: General Screening Procedure

This protocol is designed for a small-scale reaction (e.g., 0.1 mmol) to test the feasibility and identify promising conditions.

-

Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., SPhos, 0.02 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

-

Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

References

Sources

Navigating the Critical Choice of Base for Cross-Coupling of 6-Bromo-6-heptenoic acid: A Technical Support Guide

Welcome to the technical support center for the cross-coupling of 6-Bromo-6-heptenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of performing cross-coupling reactions on this bifunctional molecule. The presence of both a vinyl bromide and a carboxylic acid group within the same substrate presents unique challenges, with the selection of the appropriate base being a critical determinant of reaction success. This document provides in-text citations and a comprehensive reference list to support its recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: The choice of base is paramount due to the dual functionality of your substrate. The base must be sufficiently strong to facilitate the desired cross-coupling reaction's catalytic cycle, but its interaction with the acidic carboxylic acid proton can significantly impact the reaction environment. An inappropriate base can lead to poor solubility of the carboxylate salt, catalyst inhibition, or unwanted side reactions.

Q2: Will the carboxylic acid interfere with the cross-coupling reaction?

A2: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This is an unavoidable reaction. The key is to manage the consequences of this deprotonation. While the carboxylate itself is generally compatible with many cross-coupling conditions, issues can arise from the solubility of the resulting salt. Furthermore, in some cases, carboxylates can interact with the palladium catalyst, potentially leading to undesired pathways like decarboxylation, although this is less common with aliphatic carboxylic acids under typical cross-coupling conditions.[1]

Q3: Do I need to protect the carboxylic acid group before performing the cross-coupling?